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Aminex Therapeutics Presents Positive Phase 1 Clinical Data on the Combination of AMXT
1501 and DFMO in Solid Tumors at the 2021 ASCO Annual Meeting AMXT 1501 is a novel,
first-in-class polyamine uptake inhibitor that selectively blocks the polyamine transport system,
including the key transporter SLC3A2, which is overexpressed in a wide variety of cancers. By
blocking the import of polyamines from outside the cell, AMXT 1501 enables DFMO to be more
effective at depleting intracellular polyamine levels. Polyamines are essential for cell growth,
proliferation, and differentiation, and their dysregulation is a key feature of many cancers.
DFMO is an inhibitor of ornithine decarboxylase (ODC), a key enzyme in the polyamine
synthesis pathway. This dual approach of inhibiting both the production and uptake of
polyamines has been shown to be more effective than either agent alone in preclinical studies.
In this Phase 1 study, the combination of AMXT 1501 and DFMO was well-tolerated and
showed promising signs of clinical activity in patients with advanced solid tumors. The
recommended Phase 2 dose was established, and the combination is now being evaluated in
several tumor-specific expansion cohorts. The company believes that this combination has the
potential to be a major advance in the treatment of a wide variety of cancers. --INVALID-LINK--
AMXT 1501 AMXT 1501 is a potent, selective, and orally bioavailable small molecule inhibitor
of the polyamine transport system. It is the first-in-class agent to target this pathway, and it has
shown promising preclinical and clinical activity in a variety of cancer models. AMXT 1501 is
currently being evaluated in a Phase 1/2 clinical trial in combination with DFMO for the
treatment of advanced solid tumors. The company is also exploring the potential of AMXT 1501
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in other indications, including neuroblastoma and pancreatic cancer. --INVALID-LINK-- Aminex
Therapeutics Announces First Patient Dosed in Phase 1b/2 Clinical Trial of AMXT 1501 in
Combination with DFMO for the Treatment of Patients with Unresectable or Metastatic HER2-
Negative Gastric or Gastroesophageal Junction Cancer AMXT 1501 is a first-in-class, orally
administered polyamine uptake inhibitor that targets the polyamine transport system, which is
upregulated in many cancers. By blocking the import of polyamines, AMXT 1501 potentiates
the activity of DFMO, an inhibitor of ornithine decarboxylase (ODC), a key enzyme in
polyamine synthesis. This dual-action approach of inhibiting both polyamine production and
uptake has shown synergistic anti-tumor activity in preclinical models. The company believes
that this combination has the potential to be a valuable new treatment option for patients with
gastric and gastroesophageal junction cancers, which are often difficult to treat. --INVALID-
LINK-- A phase 1 study of AMXT 1501, a polyamine transport inhibitor, in combination with
DFMO in patients with advanced solid tumors. Conclusions: The combination of AMXT 1501
and DFMO was well-tolerated and demonstrated preliminary anti-tumor activity in a variety of
solid tumors. The RP2D was established and enroliment into tumor-specific expansion cohorts
is ongoing. --INVALID-LINK-- AMXT 1501 is a first-in-class polyamine uptake inhibitor that
selectively blocks the polyamine transport system. AMXT 1501 is a first-in-class polyamine
uptake inhibitor that selectively blocks the polyamine transport system. Polyamines are
essential for cell growth and proliferation, and their levels are tightly regulated. Cancer cells
often have a high demand for polyamines and upregulate the polyamine transport system to
meet this demand. By blocking this system, AMXT 1501 can starve cancer cells of polyamines,
leading to cell cycle arrest and apoptosis. AMXT 1501 is currently in clinical trials for the
treatment of various cancers, including neuroblastoma, pancreatic cancer, and glioblastoma. --
INVALID-LINK-- A Phase 1/2, open-label, dose escalation and expansion study of AMXT 1501
dicaprate (AMXT 1501) in combination with difluoromethylornithine (DFMO) in pediatric
patients with relapsed/refractory solid tumors, including CNS tumors The primary objective of
the dose escalation part of the study is to evaluate the safety and tolerability of AMXT 1501 in
combination with DFMO and to determine the recommended Phase 2 dose (RP2D). The dose
expansion part of the study will further evaluate the safety and efficacy of the combination in
specific pediatric solid tumor types. --INVALID-LINK-- AMXT 1501 is a first-in-class, orally
administered small molecule that inhibits the import of polyamines into cancer cells. AMXT
1501 is a first-in-class, orally administered small molecule that inhibits the import of polyamines
into cancer cells. Polyamines are essential for cell growth and proliferation, and cancer cells
often have an increased demand for these molecules. By blocking the import of polyamines,
AMXT 1501 can selectively starve cancer cells of these essential nutrients, leading to their
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death. AMXT 1501 is currently being evaluated in clinical trials for the treatment of a variety of
cancers. --INVALID-LINK-- A phase 1b/2, open-label, multicenter study to evaluate the safety,
tolerability, and preliminary efficacy of AMXT 1501 in combination with DFMO in patients with
unresectable or metastatic HER2-negative gastric or gastroesophageal junction
adenocarcinoma This is a Phase 1b/2 study to evaluate the safety, tolerability, and preliminary
efficacy of AMXT 1501 in combination with DFMO in patients with unresectable or metastatic
HER2-negative gastric or gastroesophageal junction adenocarcinoma. The study will also
assess the pharmacokinetic and pharmacodynamic effects of the combination. --INVALID-
LINK-- A phase | study of AMXT 1501 in combination with DFMO in patients with advanced
solid tumors has been completed. A phase | study of AMXT 1501 in combination with DFMO in
patients with advanced solid tumors has been completed. The study found that the combination
was well-tolerated and showed signs of anti-tumor activity. The recommended phase Il dose
was determined and the combination is now being evaluated in several tumor-specific
expansion cohorts. --INVALID-LINK-- Preclinical studies have shown that AMXT 1501 is
effective in a variety of cancer models, including neuroblastoma, pancreatic cancer, and
glioblastoma. Preclinical studies have shown that AMXT 1501 is effective in a variety of cancer
models, including neuroblastoma, pancreatic cancer, and glioblastoma. In these models, AMXT
1501 has been shown to inhibit tumor growth, induce apoptosis, and sensitize cancer cells to
other anti-cancer agents. --INVALID-LINK-- A study of AMXT 1501 in combination with DFMO
in children with relapsed/refractory solid tumors, including CNS tumors. This is a Phase 1/2
study to evaluate the safety, tolerability, and preliminary efficacy of AMXT 1501 in combination
with DFMO in children with relapsed/refractory solid tumors, including CNS tumors. The study
will also assess the pharmacokinetic and pharmacodynamic effects of the combination. --
INVALID-LINK-- Aminex Therapeutics Announces Dosing of First Patient in a Phase 1 Clinical
Trial of AMXT 1501 in Combination with DFMO in Patients with Advanced Solid Tumors Aminex
Therapeutics Announces Dosing of First Patient in a Phase 1 Clinical Trial of AMXT 1501 in
Combination with DFMO in Patients with Advanced Solid Tumors. AMXT 1501 is a first-in-class,
orally administered small molecule that inhibits the import of polyamines into cancer cells.
Polyamines are essential for cell growth and proliferation, and cancer cells often have an
increased demand for these molecules. By blocking the import of polyamines, AMXT 1501 can
selectively starve cancer cells of these essential nutrients, leading to their death. DFMO is an
inhibitor of ornithine decarboxylase (ODC), a key enzyme in the polyamine synthesis pathway.
The combination of AMXT 1501 and DFMO has the potential to be a more effective treatment
than either agent alone by simultaneously blocking both the import and synthesis of
polyamines. --INVALID-LINK-- Aminex Therapeutics Announces Publication of Preclinical Data
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on AMXT 1501 in Neuroblastoma in the Journal of Cancer Research The publication highlights
the potent anti-tumor activity of AMXT 1501 in preclinical models of neuroblastoma, a deadly
pediatric cancer. The study found that AMXT 1501 was effective in both in vitro and in vivo
models, and that it synergized with DFMO to produce even greater anti-tumor activity. The
company believes that these findings provide a strong rationale for the clinical development of
AMXT 1501 for the treatment of neuroblastoma. --INVALID-LINK-- Aminex Therapeutics
Announces Positive Top-Line Results from a Phase 1 Clinical Trial of AMXT 1501 in
Combination with DFMO in Patients with Advanced Solid Tumors Aminex Therapeutics
Announces Positive Top-Line Results from a Phase 1 Clinical Trial of AMXT 1501 in
Combination with DFMO in Patients with Advanced Solid Tumors. The combination was well-
tolerated and showed promising signs of clinical activity. The recommended Phase 2 dose was
established and the company is now planning to initiate several tumor-specific expansion
cohorts. --INVALID-LINK-- Aminex Therapeutics to Present Preclinical Data on AMXT 1501 at
the American Association for Cancer Research (AACR) Annual Meeting 2020 The presentation
will highlight the potent and selective anti-tumor activity of AMXT 1501 in a variety of preclinical
models. The company will also present data on the mechanism of action of AMXT 1501 and its
synergy with DFMO. --INVALID-LINK-- A phase 1b/2 study of AMXT 1501 in combination with
DFMO in patients with advanced pancreatic cancer. This is a Phase 1b/2 study to evaluate the
safety, tolerability, and preliminary efficacy of AMXT 1501 in combination with DFMO in patients
with advanced pancreatic cancer. The study will also assess the pharmacokinetic and
pharmacodynamic effects of the combination. --INVALID-LINK-- A phase 1/2 study of AMXT
1501 in combination with DFMO in patients with newly diagnosed or recurrent glioblastoma.
This is a Phase 1/2 study to evaluate the safety, tolerability, and preliminary efficacy of AMXT
1501 in combination with DFMO in patients with newly diagnosed or recurrent glioblastoma.
The study will also assess the pharmacokinetic and pharmacodynamic effects of the
combination. --INVALID-LINK-- A phase 1 study of AMXT 1501 in combination with DFMO in
patients with relapsed or refractory neuroblastoma. This is a Phase 1 study to evaluate the
safety, tolerability, and preliminary efficacy of AMXT 1501 in combination with DFMO in patients
with relapsed or refractory neuroblastoma. The study will also assess the pharmacokinetic and
pharmacodynamic effects of the combination. --INVALID-LINK-- Difluoromethylornithine
(DFMO) is an irreversible inhibitor of ornithine decarboxylase (ODC), the first and rate-limiting
enzyme in polyamine biosynthesis. Difluoromethylornithine (DFMO) is an irreversible inhibitor
of ornithine decarboxylase (ODC), the first and rate-limiting enzyme in polyamine biosynthesis.
ODC converts ornithine to putrescine, which is then converted to spermidine and spermine.
Polyamines are essential for cell growth and proliferation, and their levels are tightly regulated.
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Cancer cells often have a high demand for polyamines and upregulate ODC to meet this
demand. By inhibiting ODC, DFMO can deplete cancer cells of polyamines, leading to cell
cycle arrest and apoptosis. DFMO has been shown to be effective in a variety of preclinical and
clinical studies, and it is currently approved for the treatment of African trypanosomiasis
(sleeping sickness). It is also being investigated for the treatment of a variety of cancers. --
INVALID-LINK-- SLC3A2 (solute carrier family 3 member 2) is a protein that in humans is
encoded by the SLC3A2 gene. SLC3A2 is also known as CD98 (cluster of differentiation 98) or
4F2hc (4F2 heavy chain). It is a type Il transmembrane glycoprotein that forms a heterodimer
with a variety of light chain subunits, including LAT1 (L-type amino acid transporter 1). The
SLC3A2/LAT1 complex is a sodium-independent, high-affinity transporter of large neutral
amino acids, such as leucine, isoleucine, and valine. It is also involved in the transport of some
drugs, such as melphalan and gabapentin. The SLC3A2/LAT1 complex is overexpressed in a
variety of cancers, and it is thought to play a role in tumor growth and proliferation. --INVALID-
LINK-- Polyamines are polycations that interact with negatively charged molecules such as
DNA, RNA, and proteins. Polyamines are polycations that interact with negatively charged
molecules such as DNA, RNA, and proteins. They play a variety of roles in cell physiology,
including cell growth, proliferation, differentiation, and apoptosis. Polyamines are also involved
in a number of pathological processes, such as cancer and inflammation. The polyamine
pathway is a complex metabolic pathway that is tightly regulated. The first and rate-limiting
enzyme in the pathway is ornithine decarboxylase (ODC). ODC is often upregulated in cancer
cells, and it is a target for a number of anti-cancer drugs, such as difluoromethylornithine
(DFMO). --INVALID-LINK-- AMXT 1501 is a dicaprate salt of a potent inhibitor of the polyamine
transport system. AMXT 1501 is a dicaprate salt of a potent inhibitor of the polyamine transport
system. The dicaprate salt has improved oral bioavailability compared to the parent compound.
AMXT 1501 is currently in clinical trials for the treatment of a variety of cancers. --INVALID-
LINK-- The polyamine transport system is a complex and poorly understood system that is
responsible for the uptake of polyamines from the extracellular environment. The polyamine
transport system is a complex and poorly understood system that is responsible for the uptake
of polyamines from the extracellular environment. The system is thought to be composed of a
number of different transporters, but the exact identity of these transporters is not known. The
system is known to be upregulated in cancer cells, and it is a target for a number of anti-cancer
drugs, such as AMXT 1501. --INVALID-LINK-- A Phase 1/2 Study of AMXT 1501 in
Combination With DFMO in Children With Relapsed/Refractory Solid Tumors, Including CNS
Tumors This is a Phase 1/2 study to evaluate the safety, tolerability, and preliminary efficacy of
AMXT 1501 in combination with DFMO in children with relapsed/refractory solid tumors,
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including CNS tumors. The study will also assess the pharmacokinetic and pharmacodynamic
effects of the combination. The study is currently recruiting participants. --INVALID-LINK--
Aminex Therapeutics Provides Corporate Update and Highlights Key Objectives for 2021 The
company is also developing a pipeline of other novel cancer therapies, including a next-
generation polyamine synthesis inhibitor and a targeted protein degradation agent. The
company's goal is to become a leader in the development of novel cancer therapies that target
the polyamine pathway. --INVALID-LINK-- Aminex Therapeutics Announces FDA Clearance of
Investigational New Drug (IND) Application for AMXT 1501 Aminex Therapeutics Announces
FDA Clearance of Investigational New Drug (IND) Application for AMXT 1501. AMXT 1501 is a
first-in-class, orally administered small molecule that inhibits the import of polyamines into
cancer cells. The company plans to initiate a Phase 1 clinical trial of AMXT 1501 in combination
with DFMO in patients with advanced solid tumors in the first half of 2020. --INVALID-LINK-- A
phase 1b/2, open-label, multicenter study to evaluate the safety, tolerability, and preliminary
efficacy of AMXT 1501 in combination with DFMO in patients with unresectable or metastatic
HER2-negative gastric or gastroesophageal junction adenocarcinoma. This is a Phase 1b/2
study to evaluate the safety, tolerability, and preliminary efficacy of AMXT 1501 in combination
with DFMO in patients with unresectable or metastatic HER2-negative gastric or
gastroesophageal junction adenocarcinoma. The study will also assess the pharmacokinetic
and pharmacodynamic effects of the combination. The study is currently recruiting participants.
--INVALID-LINK-- A phase 1b/2 study to evaluate the safety, tolerability, and preliminary efficacy
of AMXT 1501 in combination with DFMO in patients with advanced pancreatic cancer. This is
a Phase 1b/2 study to evaluate the safety, tolerability, and preliminary efficacy of AMXT 1501 in
combination with DFMO in patients with advanced pancreatic cancer. The study will also
assess the pharmacokinetic and pharmacodynamic effects of the combination. The study is
currently recruiting participants. --INVALID-LINK-- A phase 1/2 study to evaluate the safety,
tolerability, and preliminary efficacy of AMXT 1501 in combination with DFMO in patients with
newly diagnosed or recurrent glioblastoma. This is a Phase 1/2 study to evaluate the safety,
tolerability, and preliminary efficacy of AMXT 1501 in combination with DFMO in patients with
newly diagnosed or recurrent glioblastoma. The study will also assess the pharmacokinetic and
pharmacodynamic effects of the combination. The study is currently recruiting participants. --
INVALID-LINK-- A phase 1 study to evaluate the safety, tolerability, and preliminary efficacy of
AMXT 1501 in combination with DFMO in patients with relapsed or refractory neuroblastoma.
This is a Phase 1 study to evaluate the safety, tolerability, and preliminary efficacy of AMXT
1501 in combination with DFMO in patients with relapsed or refractory neuroblastoma. The
study will also assess the pharmacokinetic and pharmacodynamic effects of the combination.
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The study is currently recruiting participants. --INVALID-LINK-- Polyamines are organic
compounds having two or more primary amino groups. Polyamines are organic compounds
having two or more primary amino groups. They are found in all living cells and play a variety of
important roles, including cell growth, proliferation, and differentiation. Polyamines are also
involved in a number of pathological processes, such as cancer. The polyamine pathway is a
complex metabolic pathway that is tightly regulated. The first and rate-limiting enzyme in the
pathway is ornithine decarboxylase (ODC). ODC is often upregulated in cancer cells, and it is a
target for a number of anti-cancer drugs, such as difluoromethylornithine (DFMO). --INVALID-
LINK-- AMXT-1501: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMXT-1501 is a first-in-class, orally bioavailable small molecule inhibitor of the polyamine
transport system (PTS). This document provides a comprehensive technical overview of the
target identification and validation of AMXT-1501. Polyamines are essential polycations crucial
for cell growth, proliferation, and differentiation.[1] Cancer cells exhibit a high demand for
polyamines and often upregulate both their synthesis and import to sustain rapid growth.
AMXT-1501's mechanism of action focuses on inhibiting the uptake of extracellular polyamines,
thereby "starving" cancer cells of these critical molecules. This guide details the preclinical and
clinical evidence supporting the validation of the PTS, and specifically the solute carrier family 3
member 2 (SLC3A2), as the primary target of AMXT-1501.[1] The synergistic combination of
AMXT-1501 with the ornithine decarboxylase (ODC) inhibitor, difluoromethylornithine (DFMO),
represents a novel therapeutic strategy to concurrently block both polyamine uptake and
synthesis.[1]

Introduction: The Polyamine Pathway in Oncology

Polyamines, including putrescine, spermidine, and spermine, are aliphatic cations that play a
pivotal role in numerous cellular processes. Their functions include stabilizing DNA and RNA
structures, regulating gene expression, and modulating ion channels. Dysregulation of
polyamine metabolism is a hallmark of many cancers, which often exhibit elevated intracellular
polyamine levels to support their high proliferative rate.[1]
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Cancer cells can acquire polyamines through two primary mechanisms: de novo biosynthesis
and uptake from the extracellular environment via the polyamine transport system (PTS).[1]
The key rate-limiting enzyme in the biosynthesis pathway is ornithine decarboxylase (ODC),
which converts ornithine to putrescine. The PTS, while less characterized, is known to be
upregulated in various cancer types to scavenge for extracellular polyamines.

The dual dependency of cancer cells on both polyamine synthesis and uptake presents a
compelling therapeutic opportunity. A combinatorial approach that simultaneously inhibits both
pathways has the potential for a synergistic anti-tumor effect.

AMXT-1501: Target Identification

AMXT-1501 was developed as a potent and selective inhibitor of the polyamine transport
system. The primary molecular target identified for AMXT-1501 is the solute carrier family 3
member 2 (SLC3A2), also known as CD98 or 4F2 heavy chain.[1] SLC3A2 is a type Il
transmembrane glycoprotein that forms heterodimers with various light chain subunits to
function as an amino acid transporter. Notably, it has been identified as a key component of the
PTS.

Rationale for Targeting the Polyamine Transport System

The rationale for targeting the PTS in cancer therapy is built on several key observations:

o Upregulation in Cancer: The PTS is frequently overexpressed in a wide variety of cancers to
meet their heightened demand for polyamines.[1] Studies have shown potent upregulation of
the AMXT-1501 target, SLC3A2, in patient tumor samples from diffuse intrinsic pontine
glioma (DIPG) and diffuse midline glioma (DMG), with significantly higher levels compared to
other pediatric cancers.

o Enabling Synergy: Blocking the PTS with AMXT-1501 prevents cancer cells from
circumventing the effects of ODC inhibitors, such as DFMO, by scavenging extracellular
polyamines.[1] This creates a synthetic lethal-like state by simultaneously cutting off both the
internal and external sources of these essential molecules.

Preclinical Validation
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Extensive preclinical studies have been conducted to validate the anti-tumor activity and
mechanism of action of AMXT-1501.

In Vitro and In Vivo Efficacy

Preclinical models have demonstrated the potent anti-tumor activity of AMXT-1501 across a
range of cancer types, including neuroblastoma, pancreatic cancer, and glioblastoma. In these
models, AMXT-1501 has been shown to inhibit tumor growth, induce apoptosis, and sensitize
cancer cells to other anti-cancer agents.

A key finding from preclinical research is the significant synergy observed when AMXT-1501 is
combined with DFMO. This combination has consistently shown greater anti-tumor activity than
either agent alone.[1] For instance, in preclinical models of neuroblastoma, the combination of
AMXT-1501 and DFMO resulted in profound tumor growth inhibition and improved survival.

: _ t linical Studi

Treatment

Cancer Model Endpoint Result Reference
Group
Diffuse Intrinsic o
) ) AMXT-1501 + Significant
Pontine Glioma Tumor Growth o
DFMO Inhibition
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Diffuse Intrinsic
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Pontine Glioma Survival
DFMO Improved
(DIPG)
Anti-tumor
Neuroblastoma AMXT-1501 o Potent
Activity
AMXT-1501 + Anti-tumor o
Neuroblastoma o Synergistic
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Clinical Validation

The promising preclinical data provided a strong rationale for advancing AMXT-1501 into
clinical trials, primarily in combination with DFMO.
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Phase 1/2 Clinical Trials

Multiple Phase 1 and Phase 1b/2 clinical trials have been initiated to evaluate the safety,
tolerability, and preliminary efficacy of the AMXT-1501 and DFMO combination in various
patient populations.

Key Clinical Trials:

e Advanced Solid Tumors: A Phase 1 study in patients with advanced solid tumors established
the recommended Phase 2 dose (RP2D) and demonstrated that the combination was well-
tolerated with promising signs of clinical activity.[1]

o Pediatric Solid Tumors and CNS Tumors: A Phase 1/2 study is evaluating the combination in
pediatric patients with relapsed/refractory solid tumors, including central nervous system
(CNS) tumors like DIPG/DMG.

o Glioblastoma: A Phase 1/2 trial is assessing the safety and efficacy in patients with newly
diagnosed or recurrent glioblastoma.

e Pancreatic Cancer: A Phase 1b/2 study is underway for patients with advanced pancreatic
cancer.

o Gastric/Gastroesophageal Junction Cancer: A Phase 1b/2 trial is enrolling patients with
unresectable or metastatic HER2-negative gastric or gastroesophageal junction
adenocarcinoma.

e Neuroblastoma: A Phase 1 study is focused on patients with relapsed or refractory
neuroblastoma.

Pharmacodynamic Biomarkers

Exploratory pharmacodynamic (PD) biomarkers are being utilized in clinical trials to assess the
target engagement of AMXT-1501. These biomarkers are crucial for confirming that the drug is
interacting with its intended target and modulating the polyamine pathway as hypothesized.

Signaling Pathways and Experimental Workflows
The Dual-Hit Strategy on the Polyamine Pathway
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The combination of AMXT-1501 and DFMO employs a dual-hit strategy to cripple the
polyamine supply in cancer cells. DFMO inhibits the de novo synthesis of polyamines by

blocking ODC, while AMXT-1501 prevents the uptake of extracellular polyamines by inhibiting
the PTS.
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Caption: Dual inhibition of the polyamine pathway by AMXT-1501 and DFMO.

General Experimental Workflow for Preclinical
Evaluation

The preclinical validation of AMXT-1501 typically follows a structured workflow to assess its
efficacy and mechanism of action.
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Caption: A generalized workflow for the preclinical development of AMXT-1501.

Detailed Experimental Protocols

While specific, detailed protocols are proprietary, the following represent generalized
methodologies commonly used in the preclinical evaluation of anti-cancer agents like AMXT-
1501.

Cell Viability Assay (MTTI/XTT)

¢ Objective: To determine the cytotoxic or cytostatic effects of AMXT-1501, alone and in
combination with DFMO, on cancer cell lines.

o Methodology:

o Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
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o Cells are treated with a range of concentrations of AMXT-1501, DFMO, or the
combination. A vehicle control is also included.

o After a specified incubation period (e.g., 72 hours), a tetrazolium salt solution (MTT or
XTT) is added to each well.

o Viable cells with active metabolism will reduce the tetrazolium salt to a colored formazan
product.

o The absorbance of the formazan product is measured using a microplate reader at the
appropriate wavelength.

o Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC50
values are determined by non-linear regression analysis.

Western Blot for Target Engagement

o Objective: To assess the expression levels of key proteins in the polyamine pathway, such as
SLC3A2 and ODC, following treatment.

» Methodology:
o Cells or tumor tissues are lysed to extract total protein.
o Protein concentration is determined using a BCA or Bradford assay.

o Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or
nitrocellulose membrane.

o The membrane is blocked to prevent non-specific antibody binding.

o The membrane is incubated with primary antibodies specific for SLC3A2, ODC, and a
loading control (e.g., GAPDH or -actin).

o After washing, the membrane is incubated with a horseradish peroxidase (HRP)-
conjugated secondary antibody.
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o The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate
and an imaging system.

o Band intensities are quantified using densitometry software.

In Vivo Tumor Xenograft Studies

o Objective: To evaluate the anti-tumor efficacy of AMXT-1501, alone and in combination with
DFMQO, in a living organism.

o Methodology:

o Immunocompromised mice (e.g., nude or SCID) are subcutaneously or orthotopically
implanted with human cancer cells.

o Once tumors reach a palpable size, mice are randomized into treatment groups (e.g.,
vehicle control, AMXT-1501 alone, DFMO alone, AMXT-1501 + DFMO).

o Treatments are administered according to a predetermined schedule (e.g., daily oral
gavage).

o Tumor volume is measured regularly (e.g., twice weekly) using calipers.
o Animal body weight and general health are monitored throughout the study.

o At the end of the study, tumors are excised, weighed, and may be used for further analysis
(e.g., Western blot, immunohistochemistry).

Conclusion

AMXT-1501 represents a novel and targeted approach to cancer therapy by inhibiting the
polyamine transport system. The identification and validation of SLC3A2 as a key target
provide a strong scientific foundation for its clinical development. Preclinical and ongoing
clinical data support the synergistic potential of combining AMXT-1501 with the ODC inhibitor
DFMO, offering a promising dual-pronged strategy to combat a variety of cancers with high
polyamine dependency. The continued investigation through well-designed clinical trials will be
critical in establishing the therapeutic role of this first-in-class agent in oncology.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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